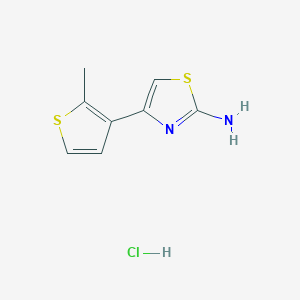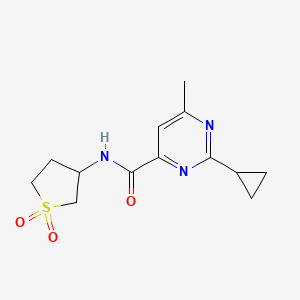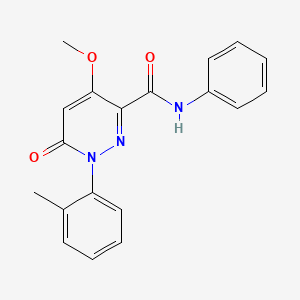![molecular formula C23H19ClN6O2S B2717729 N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207045-92-8](/img/no-structure.png)
N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O2S and its molecular weight is 478.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- Chemical Modification and Pharmacological Potential : Pyrazole and 1,2,4-triazole derivatives, such as N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide, play a significant role in modern medicine and pharmacy. Their chemical structure allows for significant modification, which can lead to a variety of pharmacological activities. The introduction of these heterocycles can influence the formation of certain types of activity, and their structural combination increases the likelihood of interaction with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Biological and Pharmacological Applications 2. Antifungal Activity : Research suggests that the compound has potential for antifungal activity. Molecular docking studies have indicated a probable effect on the activity of 14α-demethylase lanosterol, justifying further study in this area (Fedotov, Hotsulia, & Panasenko, 2022).
Other Chemical and Biological Studies 3. Synthesis of Heterocyclic Compounds : This compound is also involved in the synthesis of various heterocycles, indicating its versatility in chemical reactions. These synthesized compounds are then examined for their potential as insecticidal agents, showing its application in agricultural sciences (Fadda et al., 2017).
Potential Antioxidant and Anticancer Agent : Studies have investigated the compound's in vitro antioxidant properties. It also shows promise as an anticancer agent, particularly in inhibiting the growth of cancer cells, as demonstrated in HepG2 cell studies (Sunil et al., 2010).
Role in Synthesizing Bioactive Sulfonamide Thiazole Derivatives : The compound contributes to the synthesis of bioactive sulfonamide thiazole derivatives, which are further studied for their insecticidal properties against cotton leafworm (Soliman et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with N-(3-chloro-4-methylphenyl)-2-bromoacetamide to form the final product.", "Starting Materials": [ "4-methoxyaniline", "2-bromoacetyl chloride", "sodium azide", "copper sulfate", "sodium ascorbate", "thiourea", "3-chloro-4-methylphenylamine" ], "Reaction": [ "4-methoxyaniline is reacted with sodium azide, copper sulfate, and sodium ascorbate to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is then reacted with thiourea to form 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol.", "N-(3-chloro-4-methylphenyl)-2-bromoacetamide is reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol to form N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS RN |
1207045-92-8 |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C23H19ClN6O2S |
Molecular Weight |
478.96 |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-3-6-16(11-18(14)24)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
HQUUHFAHBOJNSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,8-Dichloro-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2717649.png)
![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717650.png)
![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717651.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2717654.png)

![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)
